molecular formula C9H15NO B13158397 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one

1-(3-Methylpiperidin-3-yl)prop-2-en-1-one

Cat. No.: B13158397
M. Wt: 153.22 g/mol
InChI Key: SOSTUOVMOAFNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpiperidin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a methyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperidine and propenone derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methylpiperidin-3-yl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a potential lead compound in drug discovery.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

1-(3-Methylpiperidin-3-yl)prop-2-en-1-one can be compared with other piperidine derivatives and related compounds, such as:

    1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one: A similar compound with an alkyne group instead of an alkene.

    3-Methylpiperidine: The parent compound without the prop-2-en-1-one moiety.

    Piperidine: The basic structure without any substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(3-methylpiperidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-8(11)9(2)5-4-6-10-7-9/h3,10H,1,4-7H2,2H3

InChI Key

SOSTUOVMOAFNCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.